molecular formula C10H6BrFN2O B13312425 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde

2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde

Cat. No.: B13312425
M. Wt: 269.07 g/mol
InChI Key: PRVXQMHGGMROSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde is a chemical compound that features a pyrazole ring substituted with a bromine atom and a fluorobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 3-fluorobenzaldehyde under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Compounds with various functional groups replacing the bromine atom.

    Oxidation Products: 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzoic acid.

    Reduction Products: 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzyl alcohol.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds or hydrophobic interactions with the target, while the aldehyde group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: A precursor in the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)-3-fluorobenzaldehyde.

    3-Fluorobenzaldehyde: Another precursor used in the synthesis.

    2-(4-Bromo-1H-pyrazol-1-yl)aniline: A structurally similar compound with an aniline group instead of an aldehyde.

Uniqueness

This compound is unique due to the presence of both a brominated pyrazole ring and a fluorinated benzaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research applications.

Properties

Molecular Formula

C10H6BrFN2O

Molecular Weight

269.07 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-3-fluorobenzaldehyde

InChI

InChI=1S/C10H6BrFN2O/c11-8-4-13-14(5-8)10-7(6-15)2-1-3-9(10)12/h1-6H

InChI Key

PRVXQMHGGMROSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C=C(C=N2)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.